2-Amino-2-(3-nitrophenyl)propanoic acid
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Overview
Description
2-Amino-2-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-nitrophenyl)propanoic acid typically involves the reaction of malonic acid with 3-nitrobenzaldehyde. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation to yield the desired product . The reaction conditions generally include the use of a base such as piperidine and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 2-Amino-2-(3-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound may interact with enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-nitrophenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-3-(2-nitrophenyl)propanoic acid
Uniqueness
2-Amino-2-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho and para positions, resulting in distinct properties and applications .
Properties
IUPAC Name |
2-amino-2-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-9(10,8(12)13)6-3-2-4-7(5-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQJKUIVACLBNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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